molecular formula C24H21N3O2S B299492 methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate

methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate

Cat. No. B299492
M. Wt: 415.5 g/mol
InChI Key: FQYMASGHLUKZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate, commonly known as MBT, is a chemical compound that has gained significant attention in the scientific community over the past few years. MBT belongs to the family of triazole compounds, which have been widely studied for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of MBT is not fully understood, but studies have suggested that it may act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. In cancer cells, MBT induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
MBT has been shown to have a range of biochemical and physiological effects. In addition to its antifungal and anticancer activity, MBT has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that MBT exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One of the major advantages of MBT is its potent antifungal and anticancer activity, which makes it a promising candidate for the development of new therapeutic agents. However, one of the limitations of MBT is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on MBT. One area of interest is the development of new synthetic methods for MBT that can improve its solubility and bioavailability. Another area of research is the investigation of the potential of MBT as an anti-inflammatory agent. Finally, studies on the pharmacokinetics and toxicity of MBT are needed to determine its safety and efficacy for use in humans.
Conclusion:
In conclusion, MBT is a promising chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. Its potent antifungal and anticancer activity, as well as its anti-inflammatory properties, make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of MBT and to determine its safety and efficacy for use in humans.

Synthesis Methods

The synthesis of MBT involves the reaction of 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

MBT has been extensively studied for its potential application in various fields of research. One of the major areas of interest is its use as an antifungal agent. Studies have shown that MBT exhibits potent antifungal activity against a wide range of fungal species, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans.
In addition to its antifungal activity, MBT has also been investigated for its potential as an anticancer agent. Studies have demonstrated that MBT exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of MBT in cancer cells involves the induction of apoptosis and cell cycle arrest.

properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 4-[(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C24H21N3O2S/c1-29-23(28)21-14-12-19(13-15-21)17-30-24-26-25-22(20-10-6-3-7-11-20)27(24)16-18-8-4-2-5-9-18/h2-15H,16-17H2,1H3

InChI Key

FQYMASGHLUKZIE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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